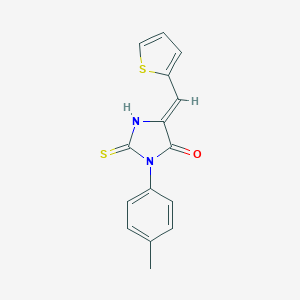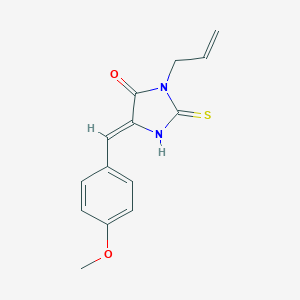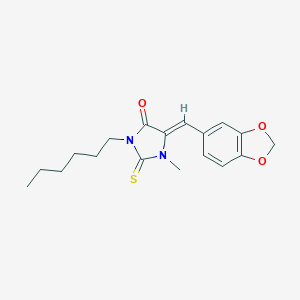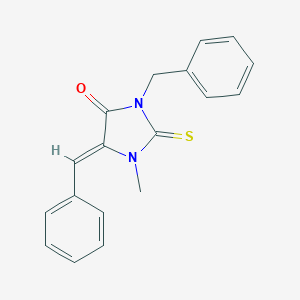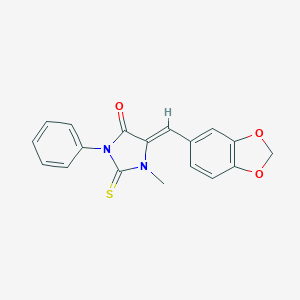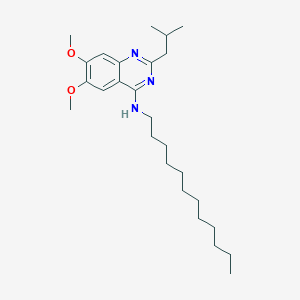![molecular formula C30H24N4OS B303533 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide](/img/structure/B303533.png)
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CB1 receptor antagonist and is used in the treatment of various medical conditions.
科学的研究の応用
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide has been extensively studied for its potential therapeutic applications. It is a CB1 receptor antagonist that has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has been studied for its potential use in the treatment of various medical conditions such as chronic pain, neurodegenerative diseases, and obesity.
作用機序
The mechanism of action of 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide involves the inhibition of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. Its activation leads to the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. By inhibiting the CB1 receptor, 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide reduces the release of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic effects by reducing pain perception. Additionally, it has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and preventing neuronal cell death.
実験室実験の利点と制限
One of the advantages of using 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor inhibition without affecting other receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide. One direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential use in the treatment of obesity and metabolic disorders. Additionally, further research is needed to understand the long-term effects of CB1 receptor inhibition and its potential side effects.
合成法
The synthesis of 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide is a multi-step process that involves the use of various reagents and solvents. The synthesis process involves the reaction of 2-cyano-4-(4-methylphenyl) pyridine with phenyl magnesium bromide to form 3-cyano-4-(4-methylphenyl)-6-phenylpyridine. The resulting compound is then reacted with thioacetic acid to form 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide.
特性
製品名 |
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide |
|---|---|
分子式 |
C30H24N4OS |
分子量 |
488.6 g/mol |
IUPAC名 |
2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-cyanophenyl)butanamide |
InChI |
InChI=1S/C30H24N4OS/c1-3-28(29(35)33-26-12-8-7-11-23(26)18-31)36-30-25(19-32)24(21-15-13-20(2)14-16-21)17-27(34-30)22-9-5-4-6-10-22/h4-17,28H,3H2,1-2H3,(H,33,35) |
InChIキー |
BTOKMSKMCRPYEI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=CC=C1C#N)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)C#N |
正規SMILES |
CCC(C(=O)NC1=CC=CC=C1C#N)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



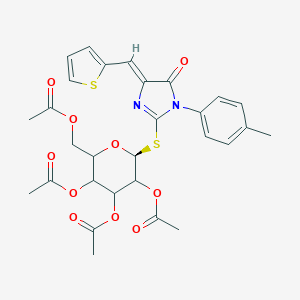
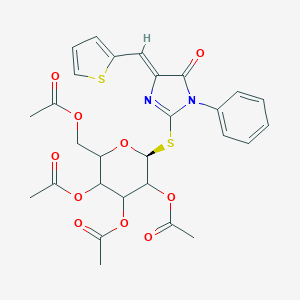
![2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
